[(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine
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Overview
Description
[(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which combines an imidazo[2,1-b][1,3]thiazole core with a dimethylsulfamoylamino phenyl group. The presence of both nitrogen and sulfur atoms in its structure contributes to its diverse chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 6-[2-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate and, consequently, coenzyme A, affecting the metabolic processes of the bacterium .
Biochemical Pathways
The compound affects the pantothenate and coenzyme A biosynthesis pathways . The disruption of these pathways leads to a decrease in the metabolic activity of the bacterium, thereby inhibiting its growth and proliferation .
Pharmacokinetics
The compound was designed using in silico admet prediction, suggesting that it has been optimized for absorption, distribution, metabolism, excretion, and toxicity .
Result of Action
The compound exhibits significant antimycobacterial activity. It has been shown to inhibit the growth of Mtb, with IC50 values in the low micromolar range . Importantly, the compound shows selective inhibition of Mtb over non-tuberculous mycobacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine typically involves the cyclocondensation of 2-aminothiazoles with α-halocarbonyl compounds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: [(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid in sulfuric acid for nitration.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
[(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Comparison with Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have been studied for their antimycobacterial and anticancer activities.
Imidazo[2,1-b][1,3]thiazine derivatives: Known for their antituberculosis and anticancer properties.
Uniqueness: [(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine stands out due to its specific combination of a dimethylsulfamoylamino group with the imidazo[2,1-b][1,3]thiazole core, which enhances its biological activity and chemical reactivity. This unique structure allows for selective inhibition of certain enzymes and pathways, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
6-[2-(dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-16(2)21(18,19)15-11-6-4-3-5-10(11)12-9-17-7-8-20-13(17)14-12/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFAPWODOCBJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=CC=C1C2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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